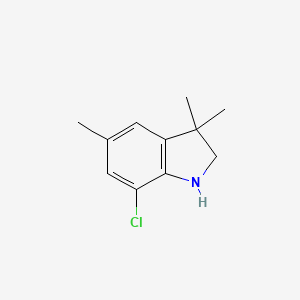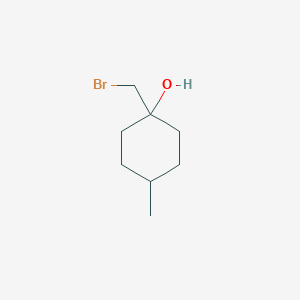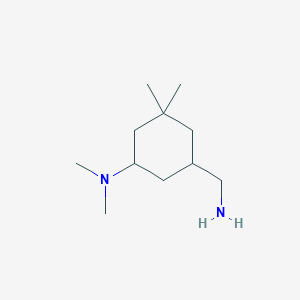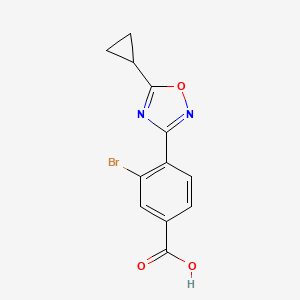
3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and an oxadiazole ring attached to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzoic acid moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or reduced oxadiazole derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, and the compound may exhibit similar activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the oxadiazole ring and the benzoic acid moiety suggests it could interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the bromine atom and cyclopropyl group may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-Bromo-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-Bromo-4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness may influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
特性
CAS番号 |
1131594-56-3 |
|---|---|
分子式 |
C12H9BrN2O3 |
分子量 |
309.11 g/mol |
IUPAC名 |
3-bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-5-7(12(16)17)3-4-8(9)10-14-11(18-15-10)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
InChIキー |
WZUDWRHHHGUPIH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NO2)C3=C(C=C(C=C3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



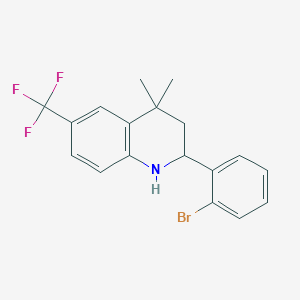
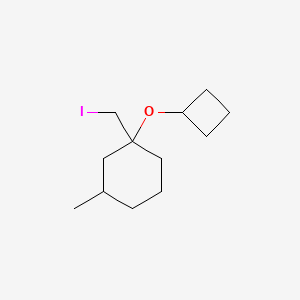
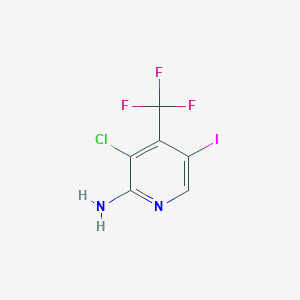
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
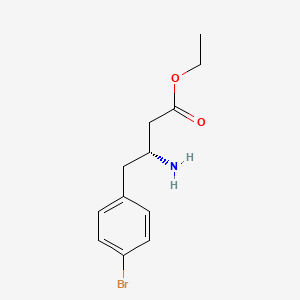
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
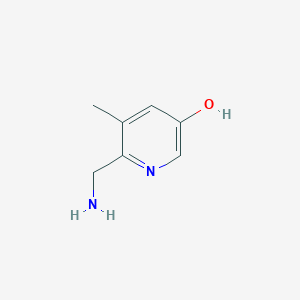
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)
